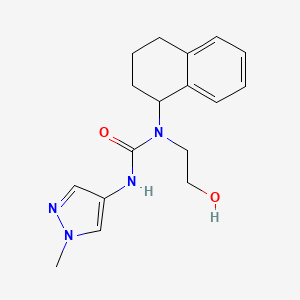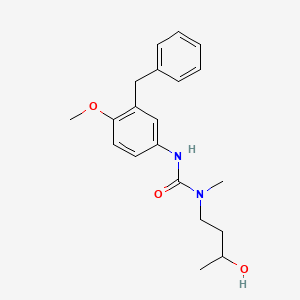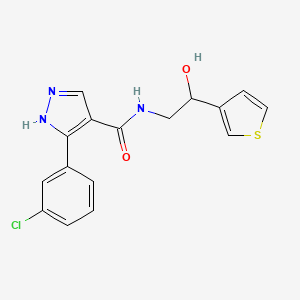![molecular formula C12H20N4O2 B6640876 (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone, also known as EHPM, is a chemical compound that has been extensively studied for its potential applications in scientific research. EHPM is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research in a number of fields.
作用机制
The mechanism of action of (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phospholipase A2, which are involved in inflammatory processes. This compound has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in regulating glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile tool for researchers. However, one limitation of using this compound is its relatively low potency compared to other compounds that have been studied for similar applications. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are a number of potential future directions for research on (1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in cancer treatment or neuroprotection. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds. Finally, there is potential for this compound to be used in combination with other compounds or therapies to enhance its effects.
合成方法
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 1-ethylpyrazole with 4-(2-hydroxyethyl)piperazine in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography or recrystallization.
科学研究应用
(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone has been studied for its potential applications in a number of scientific fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential neuroprotective effects, as well as its ability to modulate neurotransmitter release. In immunology, this compound has been shown to have immunomodulatory effects, including the ability to enhance the activity of natural killer cells and T cells.
属性
IUPAC Name |
(1-ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-2-16-10-11(9-13-16)12(18)15-5-3-14(4-6-15)7-8-17/h9-10,17H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXZYGFVPCQRTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-hydroxycyclohexyl)-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B6640799.png)
![[3-[(4-Phenylpiperidin-1-yl)methyl]oxetan-3-yl]methanol](/img/structure/B6640814.png)
![[3-[[Methyl-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]amino]methyl]oxetan-3-yl]methanol](/img/structure/B6640821.png)

![2-[1-[2-(1-Hydroxycyclohexyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B6640831.png)

![(3-Hydroxypiperidin-1-yl)-[2-[(5-methyl-1,2,4-oxadiazol-3-yl)methylamino]phenyl]methanone](/img/structure/B6640853.png)

![[1-[[2-[(3-Methylthiophen-2-yl)methylamino]phenyl]methyl]piperidin-4-yl]methanol](/img/structure/B6640866.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)
![N-(2-cyclopropyl-2-hydroxyethyl)-N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B6640886.png)


![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)